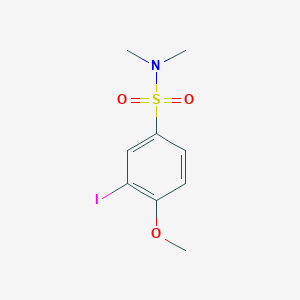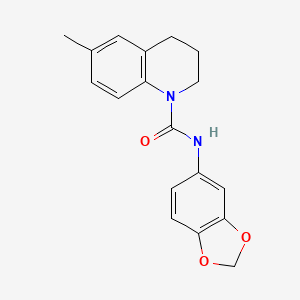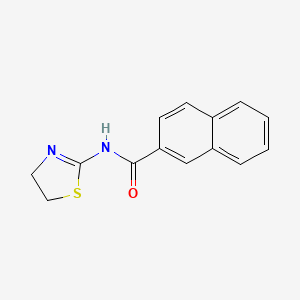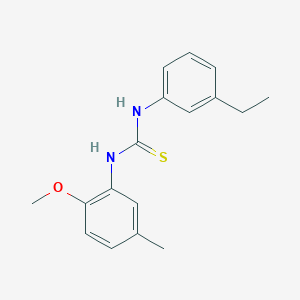
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom at the third position, a methoxy group at the fourth position, and a dimethylamino group attached to the sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide typically involves the iodination of 4-methoxy-N,N-dimethylbenzenesulfonamide. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as sodium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted benzenesulfonamides.
Oxidation Reactions: Formation of 3-iodo-4-methoxybenzenesulfonic acid or 3-iodo-4-methoxybenzaldehyde.
Reduction Reactions: Formation of this compound derivatives with reduced sulfonamide groups.
Aplicaciones Científicas De Investigación
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The iodine atom and methoxy group can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The sulfonamide moiety can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-iodo-N,N-dimethylbenzenesulfonamide
- 3-iodo-4,5-dimethoxybenzenesulfonamide
- 4-iodo-3-methoxy-N,N-dimethylbenzenesulfonamide
Uniqueness
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the specific positioning of the iodine and methoxy groups, which can influence its reactivity and binding interactions. This compound’s distinct structure allows for unique applications and potential biological activities compared to its analogs.
Propiedades
IUPAC Name |
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOUAGNFCVCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5711989.png)
![(2E)-3-(2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B5712000.png)
![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-3-methylaniline](/img/structure/B5712009.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)
![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-ethoxybenzoate](/img/structure/B5712034.png)
![2-[(3,5-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5712046.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5712052.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B5712059.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)


